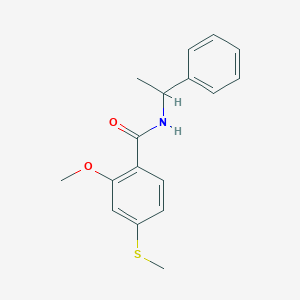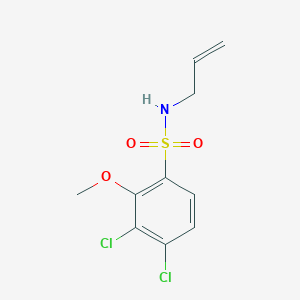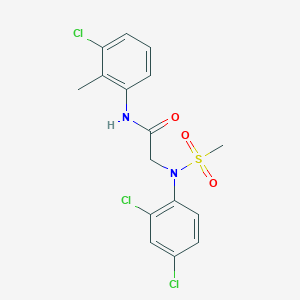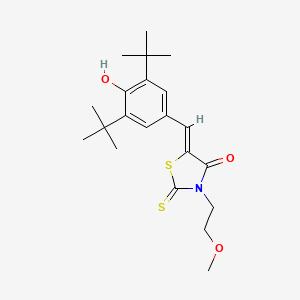
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride, also known as SR59230A, is a selective antagonist of the beta3-adrenergic receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and heart failure.
Mecanismo De Acción
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride acts as a selective antagonist of the beta3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. By blocking the activation of this receptor, this compound can modulate the activity of various metabolic pathways and physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the regulation of energy metabolism, thermogenesis, and glucose homeostasis. It has also been shown to have potential anti-obesity and anti-diabetic effects, as well as cardioprotective effects in heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride in lab experiments is its selectivity and specificity for the beta3-adrenergic receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other physiological processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride, including:
1. Further investigation of its potential therapeutic applications in obesity, diabetes, and heart failure.
2. Exploration of its effects on other physiological processes, such as inflammation and immune function.
3. Development of more selective and potent beta3-adrenergic receptor antagonists for use in clinical applications.
4. Investigation of the potential off-target effects of this compound and other beta3-adrenergic receptor antagonists.
5. Study of the mechanisms underlying the regulation of energy metabolism and thermogenesis by beta3-adrenergic receptors.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride involves a multi-step process that begins with the reaction of tert-butylamine with 2,5-dichlorophenol to form N-(tert-butyl)-2,5-dichlorophenolamine. This intermediate is then reacted with butyraldehyde in the presence of a reducing agent to yield N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine. The final product is obtained by treating this compound with hydrochloric acid.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-(2,5-dichlorophenoxy)-1-butanamine hydrochloride has been used extensively in scientific research to study the role of beta3-adrenergic receptors in various physiological processes. It has been shown to have potential therapeutic applications in obesity, diabetes, and heart failure, as well as in the regulation of energy metabolism and thermogenesis.
Propiedades
IUPAC Name |
N-tert-butyl-4-(2,5-dichlorophenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO.ClH/c1-14(2,3)17-8-4-5-9-18-13-10-11(15)6-7-12(13)16;/h6-7,10,17H,4-5,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXUCBACYKWWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)

![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5145583.png)
![N-(2-cyanophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5145596.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145599.png)



![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)
![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)
